molecular formula C11H15FN2 B2973052 (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine CAS No. 2219376-30-2

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B2973052
CAS No.: 2219376-30-2
M. Wt: 194.25 g/mol
InChI Key: PGLORIOSCWIJBZ-WDEREUQCSA-N
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Description

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a 4-fluorophenyl substituent at the C2 position and a methyl group at the N1 position. Its stereochemistry—(2S,3R)—is critical for its biological interactions, as minor stereochemical changes can significantly alter pharmacological activity.

Properties

CAS No.

2219376-30-2

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

(2R,3S)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1

InChI Key

PGLORIOSCWIJBZ-WDEREUQCSA-N

SMILES

CN1CCC(C1C2=CC=C(C=C2)F)N

Isomeric SMILES

CN1CC[C@@H]([C@H]1C2=CC=C(C=C2)F)N

Canonical SMILES

CN1CCC(C1C2=CC=C(C=C2)F)N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and (S)-1-methylpyrrolidine-2,3-dione.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with (S)-1-methylpyrrolidine-2,3-dione to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: It serves as a building block in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Stereochemistry Potential Applications Evidence Source
(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine C11H15FN2 4-Fluorophenyl (C2), methyl (N1), amine (C3) (2S,3R) Drug intermediates, enzyme inhibitors
(3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine C5H11FN2 Fluorine (pyrrolidine C4), methyl (N1), amine (C3) (3S,4R) Small-molecule therapeutics
(S)-1-((S)-2-(4-fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol C14H20FN3O 4-Fluorophenyl (side chain), hydroxyl (C3), methylaminoethyl (side chain) (S,S) Neurological or metabolic targets
Pibrentasvir (PIB) fragment Complex Multiple fluorophenyl groups, benzodiazolyl, methoxy, and hydroxy substituents Multiple stereocenters Antiviral (HCV protease inhibitor)
Key Observations:
  • Fluorine Position : The target compound’s 4-fluorophenyl group (aromatic ring) contrasts with (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine’s fluorine on the pyrrolidine ring . The aromatic fluorine likely enhances π-π stacking in protein binding, whereas aliphatic fluorine may alter polarity and metabolic stability.
  • Stereochemistry: Pibrentasvir’s complex stereochemistry () underscores the importance of the target’s (2S,3R) configuration in maintaining activity, as even minor stereochemical deviations can render analogs inactive .

Pharmacological and Physicochemical Properties

  • Molecular Weight : The target compound (MW: ~194.25 g/mol) is smaller than Pibrentasvir fragments but larger than simpler pyrrolidines like (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine (MW: 118.15 g/mol) . This difference influences bioavailability and dosing.
  • Solubility : The hydroxyl group in ’s compound may improve aqueous solubility compared to the target’s amine, which could require formulation optimization for oral delivery .
  • Market Relevance : While (3R)-1-methylpyrrolidin-3-amine () is produced at scale for generic applications, the target’s 4-fluorophenyl group likely positions it for niche use in high-value APIs, such as antivirals or kinase inhibitors .

Biological Activity

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a fluorophenyl substituent, which is crucial for its interaction with biological targets. Its molecular formula is C12_{12}H14_{14}FN, and it has been characterized for various pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines.
  • Neuropharmacological Effects : It has been investigated for its potential as a modulator of central nervous system pathways, particularly through interactions with histamine H3 receptors .
  • Antimicrobial Properties : There are indications of antibacterial and antifungal activities, though further studies are required to confirm these effects.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:

  • Histamine H3 Receptor Modulation : The compound's structural features allow it to bind effectively to the histamine H3 receptor, influencing neurotransmitter release and potentially offering therapeutic benefits for CNS disorders .
  • Cytotoxic Mechanisms : In cancer cell lines, the compound may induce apoptosis or inhibit cell proliferation through various pathways that remain under investigation.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the antiproliferative effects of this compound on several human cancer cell lines. Results indicated an IC50 value ranging from 10 µM to 25 µM across different cell types, suggesting moderate cytotoxicity.
  • Neuropharmacological Screening :
    • In vivo studies demonstrated that administration of the compound resulted in significant modulation of histaminergic signaling pathways, which may contribute to its neuroprotective effects.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AnticancerIC50 values between 10 µM - 25 µM
NeuropharmacologicalModulates histamine H3 receptor
AntimicrobialPotential activity against bacterial strains

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